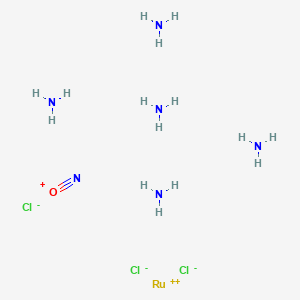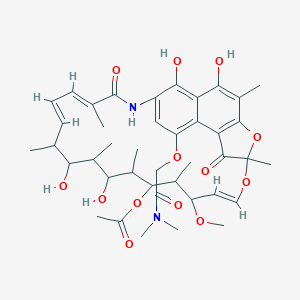
2-Methylpropane-1,2-diamine dihydrochloride
Descripción general
Descripción
2-Methylpropane-1,2-diamine, also known as Isobutylenediamine, is a chemical compound with the molecular formula C4H12N2 . It is a liquid at room temperature . The IUPAC name for this compound is 2-methyl-1,2-propanediamine . The InChI code for this compound is 1S/C4H12N2/c1-4(2,6)3-5/h3,5-6H2,1-2H3 .
Molecular Structure Analysis
The molecular weight of 2-Methylpropane-1,2-diamine is 88.15 . The structure of this compound includes a carbon backbone with two amine groups attached to one of the carbon atoms, which is also attached to a methyl group .Physical And Chemical Properties Analysis
2-Methylpropane-1,2-diamine is a liquid at room temperature . The compound should be stored in a dark place, in an inert atmosphere, at room temperature .Aplicaciones Científicas De Investigación
Chemical Synthesis and Stereochemical Assignments : 2-Methylpropane-1,3-diamine is utilized in the synthesis of various complex chemical structures. For instance, it reacts with glyoxal to yield dimethylperhydro-2,2′-bipyrimidine, which upon further reactions, produces a range of tricyclic and macrocyclic compounds (Kassiou & Read, 1994).
Metal-Catalyzed Diamination Reactions : This compound is important in the field of asymmetric synthesis and catalysis, particularly in metal-catalyzed 1,2-diamination reactions. These reactions are crucial for constructing natural products and drug molecules, given the biological significance of the 1,2-diamine motif in various pharmaceutical agents (Cardona & Goti, 2009).
Preparation and Characterization in Nickel(II) Complexes : 2-Methylpropane-1,2-diamine is used in the preparation of Nickel(II) Iodide Complexes. These complexes are studied for their solid-state thermal properties and are significant in understanding the behavior of such metal complexes in various states (Das, Ghosh, & Chaudhuri, 1994).
Formation of Macrocycle Compounds : This compound plays a role in forming macrocyclic condensation products. Such compounds have applications in various fields, including material science and pharmaceuticals (Rossignoli, Bernhardt, Lawrance, & Maeder, 1997).
Antibacterial Activities of Schiff-Base Zinc(II) Complexes : It's involved in the formation of Schiff bases that lead to the creation of Zinc(II) complexes with notable antibacterial activities. These findings can be essential in developing new antibacterial agents (Guo, 2011).
Synthesis of Conformational Isomers : This compound is used in the synthesis of specific isomers of Nickel(II) complexes. Understanding these isomers is crucial in chemical synthesis and for potential applications in materials science (Mukherjee, Mukherjee, Ray, Ghosh, & Chaudhuri, 1990).
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-methylpropane-1,2-diamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H12N2.2ClH/c1-4(2,6)3-5;;/h3,5-6H2,1-2H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNSSKPUPIWWFBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H14Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
15444-85-6 | |
| Record name | 2-methylpropane-1,2-diamine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![Ethyl 2-[(4-methoxyphenyl)methylidene]-3-oxobutanoate](/img/structure/B231620.png)

![3-[(2E,5E)-2-[[3-(2-carboxyethyl)-5-[(4-ethenyl-3-methyl-5-oxo-1,2-dihydropyrrol-2-yl)methyl]-4-methyl-1H-pyrrol-2-yl]methylidene]-5-[[(3Z)-3-ethylidene-4-methyl-5-oxopyrrol-2-yl]methylidene]-4-methylpyrrol-3-yl]propanoic acid](/img/structure/B231632.png)



![Ethyl [4-(cyclohexylamino)-3-pyridinyl]sulfonylcarbamate](/img/structure/B231642.png)